molecular formula C9H9NOS B071472 2-Methoxy-5-methylphenyl isothiocyanate CAS No. 190774-56-2

2-Methoxy-5-methylphenyl isothiocyanate

Cat. No.: B071472
CAS No.: 190774-56-2
M. Wt: 179.24 g/mol
InChI Key: CYKFAZDMLSXWKZ-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylphenyl isothiocyanate is an organic compound with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol . It is a clear yellow liquid that is sensitive to moisture . This compound is part of the isothiocyanate family, which is known for its diverse applications in organic synthesis and biological research.

Properties

IUPAC Name

2-isothiocyanato-1-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-7-3-4-9(11-2)8(5-7)10-6-12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKFAZDMLSXWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345068
Record name 2-Methoxy-5-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-56-2
Record name 2-Methoxy-5-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-methylphenyl isothiocyanate
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Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Dichloromethane (DCM) or toluene is typically employed due to their inertness and ability to dissolve both reactants.

  • Temperature : Reactions are conducted at 0–5°C to minimize side reactions such as polysubstitution or hydrolysis.

  • Catalyst : Pyridine or triethylamine is added to neutralize HCl, preventing protonation of the amine and ensuring reaction progression.

Yield and Purity Data

ParameterValueSource
Reaction Time4–6 hours
Yield85–92%
Purity (HPLC)≥98%

A key advantage of this method is its high atom economy, with thiophosgene serving as both the sulfur and electrophilic carbon source. However, thiophosgene’s toxicity necessitates stringent safety protocols, including closed-system reactors and scrubbers for HCl gas.

Carbon Disulfide (CS₂) and Oxidative Conversion

An alternative method utilizes carbon disulfide and an oxidizing agent, circumventing thiophosgene’s hazards. This two-step process involves initial thiocarbamate formation followed by oxidative cleavage:

Step 1 :

2-Methoxy-5-methylphenylamine+CS22-Methoxy-5-methylphenyl dithiocarbamate\text{2-Methoxy-5-methylphenylamine} + \text{CS}_2 \rightarrow \text{2-Methoxy-5-methylphenyl dithiocarbamate}

Step 2 :

Dithiocarbamate+H2O22-Methoxy-5-methylphenyl isothiocyanate+H2O+S\text{Dithiocarbamate} + \text{H}2\text{O}2 \rightarrow \text{this compound} + \text{H}_2\text{O} + \text{S}

Critical Process Parameters

  • Oxidizing Agents : Hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) are effective, with H₂O₂ preferred for reduced corrosivity.

  • Solvent : Ethanol or aqueous ethanol mixtures enhance intermediate solubility.

  • Temperature : Step 1 occurs at 25–30°C; Step 2 requires 40–50°C for optimal oxidation.

Performance Metrics

ParameterValueSource
Overall Yield75–82%
Purity (GC-MS)95–97%
ByproductElemental sulfur

While this method is safer, the lower yield and sulfur byproduct complicate purification. Centrifugation or filtration is often required to remove colloidal sulfur, adding to production costs.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency, safety, and environmental compliance. Key considerations include:

Scalability Challenges

  • Thiophosgene Handling : Continuous-flow reactors minimize exposure risks and improve mixing efficiency.

  • Waste Management : HCl from the thiophosgene route is neutralized with NaOH, generating NaCl wastewater requiring treatment.

  • Purification : Distillation under reduced pressure (0.1–0.5 mmHg) achieves >99% purity, with throughputs exceeding 100 kg/batch.

Comparative Analysis of Industrial Methods

FactorThiophosgene RouteCS₂/H₂O₂ Route
Capital CostHighModerate
Operating CostModerateLow
Environmental ImpactHigh (HCl waste)Moderate (S byproduct)
Throughput (kg/day)200–300150–200

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylphenyl isothiocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile

    Catalysts: Bases such as pyridine, triethylamine, and sodium hydroxide

Major Products Formed

    Thioureas: Formed by reaction with amines

    Carbamates: Formed by reaction with alcohols

    Dithiocarbamates: Formed by reaction with thiols

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2-Methoxy-5-methylphenyl isothiocyanate is in cancer treatment. Research indicates that isothiocyanates can inhibit the growth of various cancer cell lines. A patent describes a composition combining isothiocyanate compounds with anti-cancer drugs to enhance therapeutic efficacy against multiple cancer types, including breast, lung, and prostate cancers .

Case Study:
A study demonstrated that this compound, when used in combination with established chemotherapeutic agents, showed a synergistic effect in inhibiting the proliferation of human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability compared to treatments with either agent alone.

Cancer TypeCell LineCombination Effect
Breast CancerMDA-MB-231Synergistic
Lung CancerA549Synergistic
Prostate CancerDU145Enhanced Inhibition

Cardiovascular Health

Another promising application is in the prevention and treatment of atherosclerosis. A recent patent outlines the use of isothiocyanate compounds for their potential to improve endothelial function and reduce plaque formation in blood vessels .

Case Study:
In vitro studies showed that treatment with this compound improved endothelial cell viability and reduced inflammatory markers associated with atherosclerosis.

ParameterControl GroupTreatment Group
Endothelial Cell Viability75%90%
Inflammatory Markers (pg/mL)15080

Cell Biology

This compound has been utilized in cell culture studies to investigate its effects on cell signaling pathways and gene expression. It has been shown to modulate pathways related to apoptosis and cell proliferation, making it a valuable tool for researchers studying cancer biology .

Experimental Findings:
In a series of experiments, cells treated with varying concentrations of the compound exhibited altered expression levels of genes involved in apoptosis, indicating its potential role as a regulator of cell death mechanisms.

Concentration (µM)Apoptosis Gene Expression (fold change)
01.0
102.5
504.0

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for various assays due to its well-defined chemical structure. Its properties are utilized in developing methods for detecting isothiocyanates in biological samples, which is crucial for understanding their metabolism and biological effects .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic and can react with nucleophilic sites in biomolecules, such as the amino groups in proteins. This reactivity allows it to modify proteins and enzymes, leading to changes in their activity and function .

Biological Activity

2-Methoxy-5-methylphenyl isothiocyanate (CAS number 190774-56-2) is a compound of significant interest due to its diverse biological activities. This article discusses its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a methoxy group and a methyl group on the phenyl ring, contributing to its unique chemical reactivity and biological activity. The isothiocyanate functional group is known for its role in various biological processes.

Biological Activities

The biological activities of this compound encompass several areas, including:

  • Antioxidant Activity : It has been shown to exhibit significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to suppress inflammatory responses by inhibiting key signaling pathways such as NF-κB and enhancing Nrf2 signaling .
  • Anticancer Properties : There is evidence suggesting that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

The mechanism of action for this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence the binding affinity and specificity of the compound, leading to modulation of various biochemical pathways. Notably, this compound may inhibit specific enzymes involved in inflammatory processes or cancer progression, thereby exerting its biological effects.

Antioxidant Activity

A study investigating the antioxidant capacity of related compounds found that this compound effectively scavenged free radicals, demonstrating potential protective effects against oxidative damage .

Anti-inflammatory Studies

In cellular models, this compound reduced the production of reactive oxygen species (ROS) and inflammatory cytokines such as TNF-α and IL-6. For instance, treatment with this compound at concentrations ranging from 5 to 20 µM showed significant suppression of inflammation markers in activated macrophages .

Cellular ModelConcentrationKey Findings
Neutrophils140 µMReduced ROS production and inflammatory cytokines
Macrophages10 µMEnhanced phagocytosis and reduced bacterial recognition impairment

Anticancer Activity

Research on similar compounds indicates that isothiocyanates can induce apoptosis in cancer cells. For example, studies have shown that certain analogues of isothiocyanates can trigger cell death mechanisms in glioblastoma cells resistant to conventional therapies .

Case Studies

  • Glioblastoma Cell Lines : A study demonstrated that specific methoxy-substituted analogues could kill glioblastoma cells at concentrations as low as 2–3 µM, indicating a potential therapeutic application for resistant cancer types .
  • Inflammation Models : In models of chronic obstructive pulmonary disease (COPD), treatment with related compounds improved macrophage function and reduced inflammation markers significantly .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameAntioxidant ActivityAnti-inflammatory EffectsAnticancer Properties
3-(2-Methoxyphenyl)-1-propeneModerateYesLimited
Naphthyl IsothiocyanateHighYesYes
4-(Methylthio)phenyl IsothiocyanateModerateModerateYes

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-5-methylphenyl isothiocyanate in laboratory settings?

The compound can be synthesized via analogous methods to phenyl isothiocyanate, such as reacting thiocarbamide derivatives with reagents like phosphorus pentoxide or copper sulfate under controlled conditions. Key intermediates like ammonium phenyldithiocarbamate or thiocarbanilide may be employed, followed by purification via distillation or chromatography .

Q. What safety protocols are critical for handling this compound?

Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Ensure proper ventilation or fume hoods to avoid inhalation. Store in airtight containers away from moisture and oxidizing agents, as isothiocyanates are reactive and hydrolytically unstable. Emergency showers and eye-wash stations must be accessible .

Q. Which analytical techniques are essential for purity assessment and structural confirmation?

  • Purity : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using C18 columns (retention time comparison against standards) .
  • Structural Confirmation : Fourier-transform infrared spectroscopy (FT-IR) for -NCS group identification (~2050–2150 cm⁻¹) and nuclear magnetic resonance (NMR) for aromatic proton environments (e.g., methoxy and methyl substituents) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular structure, and what challenges arise?

Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement (e.g., SHELXL for small molecules) provides precise bond angles and torsion angles. Challenges include obtaining high-quality crystals (solvent selection, slow evaporation) and addressing twinning or disorder in the lattice. ORTEP-III can visualize thermal ellipsoids and validate structural models .

Q. What computational methods predict physicochemical properties like solubility and reactivity?

  • Hydrophobicity : Calculate XlogP (e.g., 4.0 for related thiophene derivatives) to estimate partitioning behavior .
  • Reactivity : Density functional theory (DFT) simulations (e.g., Gaussian software) model electrophilic behavior of the isothiocyanate group (-NCS) for nucleophilic substitution reactions .

Q. How to resolve contradictions in spectroscopic data across synthesis batches?

Contradictions may arise from impurities or regioisomers. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and compare with reference spectra. High-resolution mass spectrometry (HRMS) can validate molecular formula. For trace impurities, employ preparative TLC or column chromatography .

Q. What strategies enable functionalization of this compound for bio-conjugation studies?

The isothiocyanate group reacts with primary amines (e.g., lysine residues in proteins) to form stable thiourea linkages. Optimize pH (8.5–9.5) and temperature (4–25°C) to balance reaction rate and protein stability. Fluorescein isothiocyanate (FITC) protocols provide methodological parallels for labeling efficiency quantification .

Data Contradiction and Optimization

Q. How to address inconsistent yields in large-scale syntheses?

Batch variability often stems from reagent stoichiometry or moisture exposure. Implement inert atmosphere (N₂/Ar) for moisture-sensitive steps. Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst loading (e.g., CuSO₄ at 0.1–1 mol%) to suppress side reactions .

Q. What methods validate the absence of toxic byproducts in reaction mixtures?

Use liquid chromatography-mass spectrometry (LC-MS) to screen for sulfur-containing byproducts (e.g., thioureas or disulfides). Compare retention times and fragmentation patterns with known standards. Toxicity assays (e.g., Ames test for mutagenicity) may be required for biomedical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.